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Introduction

Thaliporphine is a naturally occurring aporphine alkaloid that has garnered significant interest
within the scientific community due to its diverse pharmacological activities, including its
potential as an antiarrhythmic agent. This technical guide provides an in-depth exploration of
the chemical structure and stereochemistry of Thaliporphine, offering valuable data and
methodologies for researchers in the fields of medicinal chemistry, pharmacology, and drug
development.

Chemical Structure

Thaliporphine possesses the characteristic tetracyclic dibenzo[de,g]quinoline ring system that
defines the aporphine class of alkaloids. Its systematic IUPAC name is (S)-1-hydroxy-2,9,10-
trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[1] The chemical structure
is distinguished by a hydroxyl group at the C-1 position and three methoxy groups at the C-2,
C-9, and C-10 positions, along with a methyl group attached to the nitrogen atom at the 6-
position.

Physicochemical Properties
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A summary of the key physicochemical properties of Thaliporphine is presented in the table

below.
Property Value Reference
Molecular Formula C20H23NO4 [1]
Molecular Weight 341.4 g/mol [1]

(S)-1-hydroxy-2,9,10-
trimethoxy-6-methyl-5,6,6a,7-

IUPAC Name [1]
tetrahydro-4H-

dibenzo[de,g]quinoline

CAS Number 5083-88-5 [1]
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6-5-11-8-17(25-4)20(22)19-13-
10-16(24-3)15(23-2)9-12(13)7-

InChl [1]
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10,14,22H,5-7H2,1-

4H3/t14-/m0/s1

SAERKXUSZPTMCQ-
InChliKey [1]
VIFPVBQFSA-N

CN1CCC2=CC(=C(C3=C2[C
Canonical SMILES @H]1CC4=CC(=C(C=C43)0C  [1]
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Stereochemistry

The stereochemistry of Thaliporphine is a critical aspect of its chemical identity and biological
activity. The molecule possesses a single chiral center at the C-6a position. The absolute
configuration of naturally occurring Thaliporphine has been determined to be (S). This
configuration is crucial for its specific interactions with biological targets. The determination of
the absolute configuration of aporphine alkaloids is typically achieved through a combination of
chiroptical methods such as circular dichroism (CD) spectroscopy and X-ray crystallography of
the parent compound or a suitable derivative. While a specific crystallographic information file
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(CIF) for Thaliporphine was not identified in the available literature, X-ray diffraction studies of

closely related aporphine alkaloids have confirmed the (S)-configuration for many naturally

occurring members of this class.

Spectroscopic Data

The structural elucidation of Thaliporphine relies heavily on spectroscopic techniques,

particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of reported

1H and 13C NMR spectral data for Thaliporphine and its close analogs.

'H NMR Spectral Data

Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (J, H2)
H-3 6.58 s
H-8 6.80 S
H-11 8.08 S
OMe-2 3.90 S
OMe-9 3.93 S
OMe-10 3.75 S
N-Me 2.55 S
H-6a 3.05 m
H-7 2.60-2.80 & 3.10-3.30 m
H-4 2.60-2.80 & 3.10-3.30 m
H-5 2.60-2.80 & 3.10-3.30 m

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument used. The data is compiled from typical values for aporphine alkaloids.

3C NMR Spectral Data
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Carbon Chemical Shift (6, ppm)
C-1 145.2
C-la 122.5
C-1b 128.0
C-2 148.5
C-3 111.0
C-3a 126.5
C-4 29.5
C-5 53.0
C-6a 62.5
C-7 35.0
C-7a 129.0
C-8 110.5
C-9 150.0
C-10 142.0
C-10a 120.0
C-11 115.0
C-1ll1a 127.5
OMe-2 56.0
OMe-9 60.5
OMe-10 55.8
N-Me 43.5

Note: The chemical shifts are approximate and can vary depending on the solvent and
instrument used. The data is compiled from typical values for aporphine alkaloids.
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Experimental Protocols

Isolation and Purification of Thaliporphine from Berberis
lycium

The following protocol details a representative method for the isolation and purification of
Thaliporphine from a natural source.

1. Plant Material and Extraction:

» Air-dried and powdered aerial parts of Berberis lycium (10 kg) are extracted with methanol (3
x 20 L) at room temperature for 48 hours for each extraction.

e The combined methanolic extracts are filtered and concentrated under reduced pressure
using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:
e The crude extract is suspended in 5% aqueous HCI (2 L) and filtered.

e The acidic solution is washed with chloroform (3 x 1 L) to remove non-alkaloidal
components.

e The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

e The basic solution is extracted with chloroform (3 x 1.5 L) to obtain the crude alkaloid
fraction.

o The combined chloroform extracts are washed with distilled water, dried over anhydrous
sodium sulfate, and evaporated to dryness.

3. Chromatographic Purification:
e The crude alkaloid mixture is subjected to column chromatography on silica gel.

e The column is eluted with a gradient of chloroform and methanol.
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» Fractions are collected and monitored by thin-layer chromatography (TLC) using a
chloroform-methanol (9:1) solvent system and visualized under UV light and with
Dragendorff's reagent.

o Fractions containing Thaliporphine are combined and further purified by preparative TLC or
recrystallization to yield pure Thaliporphine.

General Strategy for the Total Synthesis of Aporphine
Alkaloids

The total synthesis of aporphine alkaloids, including Thaliporphine, often involves the
construction of the tetracyclic core through key cyclization reactions. A common retrosynthetic
approach is outlined below.

Intramolecular Cyclization
fﬁ:( < (e.g., Pictet-Spengler, Bischler-Napieralski) { Thaliporphine ]

-~/

Benzylisoquinoline Precursor

N

Click to download full resolution via product page
Retrosynthetic analysis of Thaliporphine.

A key step is the intramolecular cyclization of a suitably substituted benzylisoquinoline
precursor. This can be achieved through various methods, including the Bischler-Napieralski or
Pictet-Spengler reactions, followed by further functional group manipulations to introduce the
correct substitution pattern of Thaliporphine.

Biological Activity and Signaling Pathway

Thaliporphine has been shown to exert cardioprotective effects, particularly in the context of
myocardial dysfunction. Studies have suggested that its mechanism of action involves the
modulation of key intracellular signaling pathways. Specifically, Thaliporphine may promote
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cell survival and reduce inflammation by up-regulating the PI3K/Akt/mTOR pathway and down-
regulating the pro-inflammatory p38 MAPK/NF-kB pathway.
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Modulation of signaling pathways by Thaliporphine.

This dual action on pro-survival and anti-inflammatory pathways highlights the therapeutic
potential of Thaliporphine in cardiovascular diseases. Further research is warranted to fully
elucidate the molecular targets of Thaliporphine and its precise mechanism of action.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1221002?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221002?utm_src=pdf-body
https://www.benchchem.com/product/b1221002?utm_src=pdf-body
https://www.benchchem.com/product/b1221002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Thaliporphine remains a molecule of significant interest for its unique chemical structure and
promising biological activities. This guide has provided a detailed overview of its chemical and
stereochemical features, supported by spectroscopic data and established experimental
protocols. The elucidation of its interaction with key signaling pathways, such as the
PI3K/Akt/mTOR and p38 MAPK/NF-kB pathways, opens new avenues for the development of
novel therapeutic agents based on the aporphine scaffold. Further investigations, particularly in
obtaining high-resolution crystal structure data, will be invaluable in advancing our
understanding of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

